molecular formula C11H13NO2 B1380426 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 3699-52-3

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1380426
CAS No.: 3699-52-3
M. Wt: 191.23 g/mol
InChI Key: OPOGNIWCPQRLAU-UHFFFAOYSA-N
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Description

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound belonging to the isoindolinone class, characterized by its fused benzopyrrole ring system. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research, as it serves as a core structure in the development of biologically active molecules . The isoindole motif and its reduced forms, such as the 2,3-dihydro-1H-isoindol-1-one (isoindolinone) present in this compound, are found in a variety of substances with diverse pharmacological profiles . While direct biological data for this specific derivative is limited in the current literature, closely related structural analogues have demonstrated considerable research value. Compounds based on the 3-alkyl-2,3-dihydro-1H-isoindol-1-one scaffold have been investigated as potential therapeutic agents. For instance, one study identified 3- n -butyl-2,3-dihydro-1H-isoindol-1-one as a promising anti-ischemic stroke agent, exhibiting potent antiplatelet aggregation and antioxidant activity superior to 3- n -butylphthalide (NBP) in experimental models . Furthermore, various N-substituted isoindole-1,3-dione derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory effects, making the core structure a versatile template for drug discovery . The 2-hydroxypropyl substituent in this particular compound may influence its physicochemical properties and interaction with biological targets, offering a point for further structural-activity exploration. Key Research Areas: • Medicinal Chemistry: Serves as a key intermediate or scaffold for the synthesis of novel pharmaceutical candidates . • Neuroscience Research: Analogues have shown neuroprotective potential in models of cerebral ischemia . • Cardiovascular Research: Related compounds display antiplatelet aggregation properties, relevant for thrombosis and stroke research . • Inflammation Studies: The isoindolinone core is associated with cyclooxygenase (COX) inhibition and anti-inflammatory activity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-hydroxypropyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOGNIWCPQRLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Suitable Precursors

Methodology:
This approach involves the cyclization of appropriately substituted phthalimide derivatives with hydroxyalkyl precursors. The key steps include:

Research Findings:
A typical procedure involves reacting phthalimide with 2-hydroxypropyl halides (e.g., 2-chloropropanol derivatives) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, followed by cyclization to yield the isoindolone core.

Reaction Conditions:

Parameter Typical Values
Solvent DMF or acetonitrile
Base Potassium carbonate or sodium hydride
Temperature 80–120°C
Duration 12–24 hours

Advantages:

  • Straightforward route with readily available reagents.
  • Suitable for scale-up.

Limitations:

  • Requires careful control of reaction conditions to prevent side reactions.
  • Purification may involve column chromatography.

Multi-Step Synthesis via Oxirane Intermediates

Methodology:
Recent research emphasizes the use of epoxide intermediates for regioselective functionalization:

  • Step 1: Synthesis of a phthalimide-derived epoxide, such as 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, via epoxidation of an alkene precursor.
  • Step 2: Nucleophilic ring-opening of the epoxide with suitable nucleophiles (e.g., hydroxide or alcohols) to introduce the hydroxypropyl group.

Research Example:
A study detailed in the supplementary data of recent chemoenzymatic routes describes the synthesis of epoxide derivatives from phthalimide precursors, followed by ring-opening with nucleophiles to yield the hydroxyalkyl substituted isoindolone.

Reaction Conditions:

Parameter Typical Values
Epoxidation reagent m-CPBA or peracetic acid
Solvent Dichloromethane or chloroform
Temperature 0–25°C
Nucleophile Hydroxide ion or alcohols
Temperature for ring-opening 0–50°C

Advantages:

  • High regioselectivity.
  • Facilitates introduction of diverse hydroxyalkyl groups.

Limitations:

  • Additional steps increase complexity.
  • Requires purification of epoxide intermediates.

Chemoenzymatic Routes

Methodology:
Recent advances leverage enzymatic catalysis for stereoselective synthesis:

  • Step 1: Use of lipases or alcohol dehydrogenases to catalyze the selective oxidation or reduction steps.
  • Step 2: Enzymatic hydrolysis of racemic intermediates to obtain enantiomerically enriched products.

Research Findings:
A notable study describes the chemoenzymatic synthesis of β-adrenolytic agents, which involves enzymatic resolution of racemic mixtures, followed by chemical modifications to attach the hydroxypropyl group.

Reaction Conditions:

Parameter Typical Values
Enzymes Lipases, alcohol dehydrogenases
Solvent Buffer solutions or organic solvents like tert-butanol
Temperature 25–40°C
pH 7–9

Advantages:

  • High stereoselectivity.
  • Environmentally friendly.

Limitations:

  • Requires specific enzyme sources.
  • Scale-up challenges.

Data Table Summarizing Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct Cyclization Phthalimide, hydroxyalkyl halides 80–120°C, polar aprotic solvent, base Simple, scalable Side reactions, purification needed
Epoxide Route Phthalimide derivatives, epoxidation reagents 0–50°C, epoxidation and ring-opening steps Regioselective, versatile Multi-step, requires intermediate purification
Chemoenzymatic Enzymes (lipases, ADHs), racemic intermediates 25–40°C, buffered aqueous/organic media Stereoselective, green Enzyme cost, scale-up complexity

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoindoline ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Diversity and Pharmacological Activity

The isoindol-1-one scaffold is highly versatile, with substitutions at the 2- and 3-positions significantly altering biological activity. Key analogs include:

Compound Name Substituents Biological Activity Key Structural Features References
2-(2-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one 2-(2-hydroxypropyl) Undisclosed (pharmaceutical intermediate) Hydrophilic hydroxypropyl group enhances solubility; potential for hydrogen bonding
Roluperidone 2-({1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl) Antipsychotic (5-HT2A/σ1 receptor antagonist) Fluorophenyl and piperidine groups enhance CNS penetration and receptor affinity
NDD-825 5-[2-[[(2S)-3-[[(2R)-2-[[(cyclopropylmethoxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]oxy]-2-hydroxypropyl]amino]ethoxy] β1-Adrenoceptor antagonist Complex substituents confer selectivity for cardiovascular targets; ether and benzodioxin groups improve metabolic stability
3-[(4-Acetylphenyl)amino]-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one 3-(4-acetylphenyl)amino, 2-pyridinyl Screening compound (kinase inhibitor candidate) Pyridine and acetylphenyl groups enable π-π stacking and ATP-binding pocket interactions
(3S)-5-Hydroxy-3-[2-(hydroxymethyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one 3-(2-hydroxymethyl indolyl), 5-hydroxy KRAS-targeting agent (chirality-dependent activity) Chiral center at C3; indole and hydroxyl groups critical for protein binding

Key Observations :

  • Hydrophilic vs. Lipophilic Groups : The hydroxypropyl substituent in the target compound likely improves aqueous solubility compared to lipophilic analogs like roluperidone, which prioritizes blood-brain barrier penetration .
  • Chirality : Chiral analogs (e.g., ) demonstrate enantiomer-specific activity, emphasizing the importance of stereochemistry in drug design .
  • Receptor Targeting : Piperazine/piperidine-containing derivatives (e.g., roluperidone, NDD-825) show affinity for CNS and cardiovascular receptors, whereas acetylphenyl/pyridinyl analogs () may target kinases .

Structural and Physicochemical Properties

  • Crystal Packing : Analogs like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one () form hydrogen-bonded dimers, suggesting similar solid-state behavior for hydroxypropyl derivatives .
  • Planarity : The isoindoline ring in most analogs is planar (mean deviation <0.02 Å), but substituents like phenyl groups () introduce steric hindrance, affecting conformational flexibility .

Biological Activity

Overview

2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound that has attracted attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound features a hydroxypropyl group attached to an isoindoline ring, which may contribute to its interactions with biological systems.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 3699-52-3

The biological activity of this compound is believed to involve multiple mechanisms:

  • Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with various biological molecules, potentially altering their structure and function.
  • Enzyme Interaction : The isoindoline ring may interact with enzymes and receptors, modulating their activity and influencing metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Notably, it has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent .
  • Anticancer Effects :
    • In a preclinical trial involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death in malignancies .

Summary of Research Findings

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria,
AnticancerInduces apoptosis in breast cancer cells ,
MechanismInvolves hydrogen bonding and enzyme interaction,

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological effects.
  • Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
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2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

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